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Compound of Interest

4-Hydroxy-2,5-
Compound Name:
dimethylbenzonitrile

Cat. No.: B1344278

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 4-Hydroxy-2,5-dimethylbenzonitrile (CAS No. 85223-94-5). The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols utilized for their acquisition. This information is
pivotal for the unambiguous identification, characterization, and quality control of this important
chemical entity in research and development settings.

Spectroscopic Data Summary

The empirical formula for 4-Hydroxy-2,5-dimethylbenzonitrile is CoHoNO, with a molecular
weight of 147.17 g/mol .[1][2] The spectroscopic data presented below has been compiled from
various sources to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

The *H NMR spectrum of 4-Hydroxy-2,5-dimethylbenzonitrile provides characteristic signals
corresponding to the aromatic protons, the methyl groups, and the hydroxyl proton.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Data not available - - Aromatic CH
Data not available - - Aromatic CH
Data not available - - -CHs
Data not available - - -CHs
Data not available - - -OH

A representative *H NMR spectrum is available in the literature, however, specific peak

assignments, multiplicities, and coupling constants were not explicitly provided in the available

search results. A visual representation of the spectrum can be found in the publication

"Synthesis and Characterization of PPV Monomer for Subsequent Electropolymerization™.[3]

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum is essential for identifying the carbon framework of the molecule.

Chemical Shift (6) ppm
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Explicit experimental 13C NMR data for 4-Hydroxy-2,5-dimethylbenzonitrile was not found in
the performed search.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Wavenumber (cm~?) Intensity Assignment
Broad band Strong O-H stretch (hydroxyl group)
Sharp band Medium-Strong C=N stretch (nitrile group)

] ] C-H stretch (aromatic and
Multiple bands Medium-Weak

methyl)

Multiple bands Medium-Strong C=C stretch (aromatic ring)
Bands in fingerprint region - C-O stretch, C-H bending

Arepresentative FTIR spectrum is available in the publication "Synthesis and Characterization
of PPV Monomer for Subsequent Electropolymerization”. Specific peak positions and
intensities would be obtained by analyzing this spectrum directly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

m/z Interpretation
147.17 (calculated) [M]* (Molecular lon)
Data not available Fragment ions

Experimental mass spectrometry data detailing the fragmentation pattern for 4-Hydroxy-2,5-
dimethylbenzonitrile was not found in the performed search.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of the solid 4-Hydroxy-2,5-dimethylbenzonitrile sample is
accurately weighed.

e The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added for
chemical shift calibration (6 = 0.00 ppm).

e The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Nuclei: *H and 3C nuclei are observed.

Pulse Program: Standard single-pulse experiments are used for both *H and 13C
acquisitions. For 13C, a proton-decoupled sequence is typically employed.

Acquisition Parameters:

o Number of Scans: 8-16 for *H, 128 or more for 13C, depending on the sample
concentration.

o Relaxation Delay: 1-5 seconds.

o Spectral Width: Appropriately set to cover the expected chemical shift range for aromatic
and aliphatic protons/carbons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
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Sample Preparation:

e The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is thoroughly
cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

e A small amount of the solid 4-Hydroxy-2,5-dimethylbenzonitrile is placed directly onto the
center of the ATR crystal.

Instrumentation and Data Acquisition:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Scan: The pressure arm is lowered to ensure good contact between the sample and
the crystal. The sample spectrum is then recorded.

o Spectral Range: Typically 4000-400 cm™1,
e Resolution: 4 cm™1,

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) (Electron lonization - El)

Sample Preparation:

o Adilute solution of 4-Hydroxy-2,5-dimethylbenzonitrile is prepared in a volatile organic
solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

e The solution is then further diluted to a final concentration of around 1-10 pg/mL.
e Any particulate matter is removed by filtration through a syringe filter.
Instrumentation and Data Acquisition:

e Mass Spectrometer: A mass spectrometer with an Electron lonization (El) source, often
coupled with a Gas Chromatography (GC) system for sample introduction.
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« lonization Mode: Electron lonization (EI) at a standard energy of 70 eV.
e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

e Mass Range: A scan range of m/z 40-400 is typically used to detect the molecular ion and

key fragments.

o Data Acquisition: The instrument is tuned and calibrated using a known standard. The
sample is introduced, and the mass spectrum is recorded.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 4-Hydroxy-2,5-dimethylbenzonitrile.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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